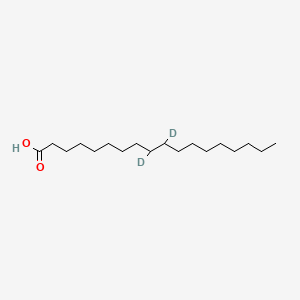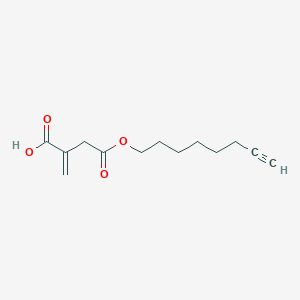
9,10-dideuteriooctadecanoic acid
Übersicht
Beschreibung
Stearic Acid-9,10-d2, also known as Octadecanoic-9,10-d acid, is a deuterium-labeled form of stearic acid. Stearic acid is a long-chain saturated fatty acid commonly found in animal and vegetable fats and oils. The deuterium labeling at the 9th and 10th positions makes Stearic Acid-9,10-d2 particularly useful in scientific research, especially in studies involving metabolic pathways and lipid biochemistry .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Stearinsäure-9,10-d2 beinhaltet typischerweise die Hydrierung von Ölsäure in Gegenwart einer Deuteriumquelle. Der Prozess umfasst die folgenden Schritte:
Mischen von Ölsäure und Katalysator: Ölsäure wird mit einem geeigneten Katalysator wie Phosphorwolframsäure vermischt.
Zugabe der Deuteriumquelle: Eine deuteriummarkierte Wasserstoffquelle wie Deuteriumgas oder Deuteriumoxid wird tropfenweise zugegeben.
Reaktionsbedingungen: Die Reaktion wird bei Temperaturen zwischen 20 °C und 80 °C für 0,5 bis 24 Stunden durchgeführt.
Industrielle Herstellungsverfahren: Die industrielle Produktion von Stearinsäure-9,10-d2 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess umfasst:
Katalysatorauswahl: Verwendung von Katalysatoren in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Reaktionsoptimierung: Optimierung der Reaktionsbedingungen, um Nebenprodukte zu minimieren und die Einlagerung von Deuterium zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen: Stearinsäure-9,10-d2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Reagiert mit Oxidationsmitteln, um Stearinsäurederivate zu bilden.
Reduktion: Kann zu Stearinalkoholen reduziert werden.
Substitution: Unterliegt Substitutionsreaktionen mit Halogenen und anderen Elektrophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsreaktionen beinhalten häufig Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen.
Hauptprodukte:
Oxidationsprodukte: Hydroxy- und Ketoderivate der Stearinsäure.
Reduktionsprodukte: Stearinalkohole.
Substitutionsprodukte: Halogenierte Stearinsäuren.
Wissenschaftliche Forschungsanwendungen
Stearinsäure-9,10-d2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von Stearinsäure-9,10-d2 beinhaltet seine Einbindung in Lipidstoffwechselwege. Die Deuteriummarkierung ermöglicht es Forschern, sein metabolisches Schicksal zu verfolgen und seine Wechselwirkungen mit Enzymen und anderen molekularen Zielmolekülen zu verstehen. Zu den wichtigsten Wegen gehören:
Lipidstoffwechsel: Stearinsäure-9,10-d2 wird durch Enzyme wie Stearoyl-CoA-Desaturase metabolisiert, was die Biosynthese von einfach ungesättigten Fettsäuren beeinflusst.
Zellsignalisierung: Sie beeinflusst die Physiologie der Zellmembran und die Signalwege, was zu verschiedenen physiologischen Wirkungen beiträgt.
Ähnliche Verbindungen:
Stearinsäure: Die nicht-deuterierte Form, die häufig in der Natur vorkommt.
Ölsäure: Eine ungesättigte Fettsäure mit ähnlicher Kohlenstoffkettenlänge.
Palmitinsäure: Eine weitere langkettige gesättigte Fettsäure mit 16 Kohlenstoffatomen.
Einzigartigkeit: Stearinsäure-9,10-d2 ist aufgrund ihrer Deuteriummarkierung einzigartig, was in Forschungsanwendungen deutliche Vorteile bietet. Die Deuteriumatome machen es zu einem idealen Tracer für die Untersuchung von Stoffwechselwegen und das Verständnis der Pharmakokinetik von Fettsäuren. Im Gegensatz zu ihren nicht-deuterierten Gegenstücken bietet Stearinsäure-9,10-d2 eine verbesserte Stabilität und Präzision bei analytischen Verfahren .
Wirkmechanismus
The mechanism of action of Stearic Acid-9,10-d2 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to trace its metabolic fate and understand its interactions with enzymes and other molecular targets. Key pathways include:
Vergleich Mit ähnlichen Verbindungen
Stearic Acid: The non-deuterated form, commonly found in nature.
Oleic Acid: An unsaturated fatty acid with a similar carbon chain length.
Palmitic Acid: Another long-chain saturated fatty acid with 16 carbon atoms.
Uniqueness: Stearic Acid-9,10-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal tracer for studying metabolic pathways and understanding the pharmacokinetics of fatty acids. Unlike its non-deuterated counterparts, Stearic Acid-9,10-d2 offers enhanced stability and precision in analytical techniques .
Eigenschaften
IUPAC Name |
9,10-dideuteriooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-QDRJLNDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)




![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)


